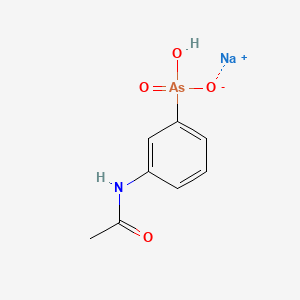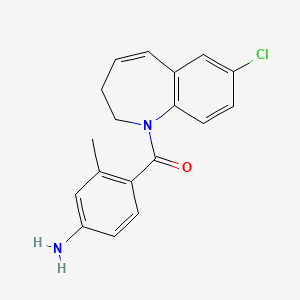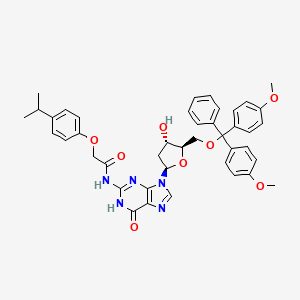
N2-(4-i-propylphenoxy)acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine is a modified nucleotide analog known for its ability to inhibit viral replication. This compound’s unique chemical structure allows for site-specific inhibition of viral enzymes, leading to a significant reduction in viral replication dynamics.
準備方法
The synthesis of 2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine involves multiple steps, including the protection of functional groups and selective acylation. The synthetic route typically starts with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl). The N2 position of guanosine is then acylated with 4-isopropylphenoxyacetyl chloride under basic conditions. The final product is obtained after deprotection and purification.
化学反応の分析
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the N2 position, where the 4-isopropylphenoxyacetyl group can be replaced with other acyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various acylated or deacylated derivatives.
科学的研究の応用
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: This compound is studied for its antiviral properties, particularly its ability to inhibit viral replication by targeting viral enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections.
Industry: It is used in the development of diagnostic tools and assays for detecting viral infections.
作用機序
The mechanism of action of 2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine involves the inhibition of viral enzymes. The compound’s unique structure allows it to bind specifically to the active site of these enzymes, preventing them from catalyzing the replication of viral RNA or DNA. This results in a significant reduction in viral replication and spread.
類似化合物との比較
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine is unique due to its specific acylation at the N2 position and the presence of the dimethoxytrityl group at the 5’-hydroxyl position. Similar compounds include:
2’-Deoxy-5’-O-DMT-N2-(4-methoxyphenoxyacetyl)guanosine: Differing by the substitution of a methoxy group instead of an isopropyl group.
2’-Deoxy-5’-O-DMT-N2-(4-ethylphenoxyacetyl)guanosine: Differing by the substitution of an ethyl group instead of an isopropyl group.
These similar compounds share the ability to inhibit viral replication but may differ in their potency, specificity, and pharmacokinetic properties.
特性
分子式 |
C42H43N5O8 |
|---|---|
分子量 |
745.8 g/mol |
IUPAC名 |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C42H43N5O8/c1-26(2)27-10-16-33(17-11-27)53-24-36(49)44-41-45-39-38(40(50)46-41)43-25-47(39)37-22-34(48)35(55-37)23-54-42(28-8-6-5-7-9-28,29-12-18-31(51-3)19-13-29)30-14-20-32(52-4)21-15-30/h5-21,25-26,34-35,37,48H,22-24H2,1-4H3,(H2,44,45,46,49,50)/t34-,35+,37+/m0/s1 |
InChIキー |
VDDHLXYFMAKJSC-UQDPWRLZSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


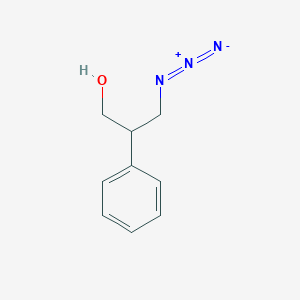


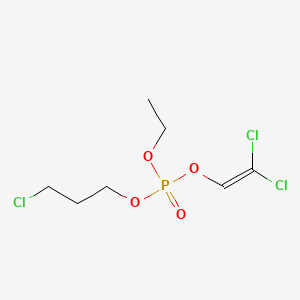
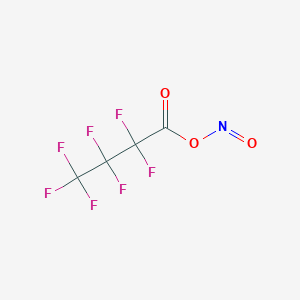

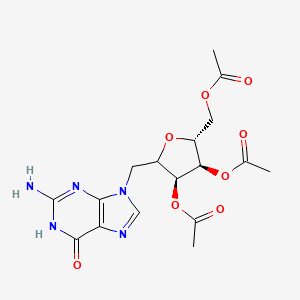
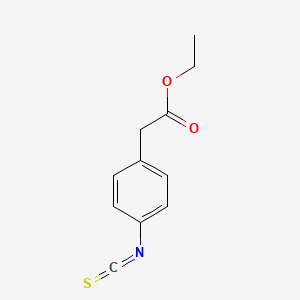
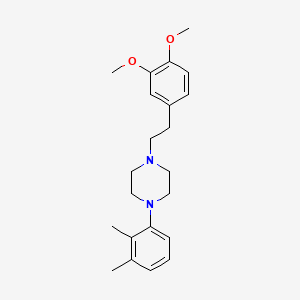
![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)


